

Technical Support Center: Production of 2-Hydroxyadipic Acid from Glucose

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Compound of Interest

Compound Name: 2-Hydroxyadipic acid

Cat. No.: B108492

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial production of **2-hydroxyadipic acid** from glucose.

Frequently Asked Questions (FAQs)

Q1: What is the general metabolic pathway for producing **2-hydroxyadipic acid** from glucose in engineered E. coli?

A1: The biosynthesis of **2-hydroxyadipic acid** from glucose in engineered Escherichia coli typically involves a synthetic pathway that leverages central carbon metabolism. Glucose is first converted to α -ketoglutarate, a key intermediate in the TCA cycle. Subsequently, a series of enzymatic reactions, often originating from the L-lysine biosynthesis pathway, are used to convert α -ketoglutarate to 2-oxoadipate. This intermediate is then reduced to 2-hydroxyadipate by a specific reductase.^[1]

Q2: What are the typical yields and titers of **2-hydroxyadipic acid** reported in the literature?

A2: Reported titers of **2-hydroxyadipic acid** in engineered E. coli have reached up to 11.1 g/L in fed-batch fermentation.^{[1][2]} Yields can vary significantly based on the strain, fermentation strategy, and medium composition. For a detailed comparison of reported quantitative data, please refer to the Data Summary table below.

Q3: What are the major competing pathways or byproducts to consider?

A3: During glucose fermentation in *E. coli*, common byproducts include acetate, lactate, formate, succinate, and ethanol.[3][4][5] These byproducts can divert carbon flux away from the desired **2-hydroxyadipic acid** pathway and can also inhibit cell growth at high concentrations. Metabolic engineering strategies often focus on knocking out or downregulating genes involved in the formation of these byproducts.

Q4: Which chassis organisms are suitable for **2-hydroxyadipic acid** production?

A4: *Escherichia coli* is a commonly used and well-characterized chassis for producing **2-hydroxyadipic acid** due to its fast growth, well-understood genetics, and established fermentation processes.[1][2] Other organisms like *Saccharomyces cerevisiae* have also been engineered for the production of related dicarboxylic acids and could potentially be adapted for **2-hydroxyadipic acid** synthesis.[6][7][8]

Q5: How can the final product, **2-hydroxyadipic acid**, be purified from the fermentation broth?

A5: The purification of dicarboxylic acids like **2-hydroxyadipic acid** from fermentation broth typically involves multiple steps. Initially, the biomass is removed through centrifugation or filtration. Subsequent steps can include activated carbon treatment to remove impurities, pH adjustment to facilitate crystallization or extraction, and techniques like simulated moving bed (SMB) chromatography or membrane filtration for separation.[2][9][10][11]

Troubleshooting Guides

Issue 1: Low or No Production of 2-Hydroxyadipic Acid

Possible Cause	Troubleshooting Steps
Plasmid Instability	<ul style="list-style-type: none">- Verify plasmid presence in the production strain using antibiotic selection and plasmid extraction followed by gel electrophoresis.- Consider integrating the pathway genes into the chromosome for improved stability.[12]- Incorporate stabilizing elements like cer sites into the plasmid.[13]
Inefficient Enzyme Activity	<ul style="list-style-type: none">- Perform in vitro or in vivo enzyme assays to confirm the activity of each enzyme in the pathway.[1][14]- Optimize codon usage of the heterologous genes for expression in E. coli.- Investigate potential feedback inhibition of enzymes by pathway intermediates or the final product.
Insufficient Precursor Supply (α -ketoglutarate)	<ul style="list-style-type: none">- Overexpress key enzymes in the TCA cycle that lead to α-ketoglutarate formation.- Engineer central carbon metabolism to channel more flux towards the TCA cycle.[15][16]- Supplement the medium with precursors like glutamate or α-ketoglutarate.[8][17][18]
Incorrect Fermentation Conditions	<ul style="list-style-type: none">- Optimize pH, temperature, and aeration for both cell growth and product formation phases.- Ensure proper induction of gene expression (e.g., IPTG concentration and timing).

Issue 2: High Levels of Byproducts (e.g., Acetate, Lactate)

Possible Cause	Troubleshooting Steps
Overflow Metabolism	- Implement a fed-batch fermentation strategy to maintain a low glucose concentration, which can reduce acetate formation.[7][19][20][21]- Knock out genes involved in major byproduct pathways (e.g., ackA-pta, ldhA).[22]
Redox Imbalance	- Analyze the NADH/NAD ⁺ and NADPH/NADP ⁺ ratios. An imbalance can lead to the formation of reduced byproducts.- Engineer cofactor regeneration systems to ensure a balanced supply of reducing equivalents for the 2-hydroxyadipic acid pathway.[10][23][24][25]

Issue 3: Poor Cell Growth or Inhibition

Possible Cause	Troubleshooting Steps
Toxicity of 2-Hydroxyadipic Acid or Intermediates	- Investigate the tolerance of the host strain to varying concentrations of 2-hydroxyadipic acid.- Engineer efflux pumps or transporters to export the product out of the cell, reducing intracellular accumulation.[1]
Metabolic Burden	- High levels of plasmid replication and heterologous protein expression can stress the cells.[6][26]- Use lower copy number plasmids or weaker promoters to reduce the metabolic load.- Optimize the induction strategy to separate the growth phase from the production phase.
Low pH due to Acid Production	- Implement pH control during fermentation using automated base addition (e.g., NH ₄ OH).- Engineer the host strain for improved tolerance to acidic conditions.[27]

Data Summary

Table 1: Comparison of **2-Hydroxyadipic Acid** Production in Engineered E. coli

Strain	Key Genetic Modifications	Fermentation Scale	Titer (g/L)	Yield (g/g glucose)	Productivity (g/L/h)	Reference
BW_H-pgi5-pE(yfdV)	Overexpression of pathway enzymes, precursor and cofactor enhancement, transporter overexpression	5 L Bioreactor	11.1	Not Reported	Not Reported	[1]
BW_H-pgi5	Overexpression of pathway enzymes, precursor and cofactor enhancement	5 L Bioreactor	7.11	Not Reported	Not Reported	[1]
BW_pE- pyc458-Cppc	Co-expression of carboxylases to enhance oxaloacetate supply	Shake Flask	~3.1	Not Reported	Not Reported	[1]
BW_pA-pA	Initial pathway	Shake Flask	0.309 (with α -	Not Reported	Not Reported	[1]

construction

ketoglutarate)

Experimental Protocols

Protocol 1: General Fed-Batch Fermentation for 2-Hydroxyadipic Acid Production

This protocol is a general guideline and should be optimized for specific strains and equipment.

- Inoculum Preparation:
 - Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics.
 - Incubate overnight at 37°C with shaking (250 rpm).
 - Use the overnight culture to inoculate a larger volume (e.g., 100 mL) of defined mineral medium in a shake flask.
 - Incubate at 37°C with shaking until the OD600 reaches a target value (e.g., 2-3).
- Bioreactor Setup and Batch Phase:
 - Prepare the bioreactor with a defined mineral medium containing an initial concentration of glucose (e.g., 10-20 g/L).
 - Sterilize the bioreactor and medium.
 - Aseptically add necessary supplements (e.g., vitamins, trace metals, antibiotics).
 - Inoculate the bioreactor with the seed culture to a starting OD600 of approximately 0.1.
 - Maintain the temperature at 37°C and pH at 7.0 (controlled by automated addition of a base like NH₄OH). Maintain dissolved oxygen (DO) above 30% by controlling agitation and airflow.
 - Allow the culture to grow until the initial glucose is nearly depleted.

- Fed-Batch Phase:
 - Initiate a feeding strategy with a concentrated glucose solution. An exponential feeding strategy can be used to maintain a constant specific growth rate and avoid overflow metabolism.
 - When the culture reaches a desired cell density (e.g., OD600 of 20-30), induce the expression of the **2-hydroxyadipic acid** pathway genes by adding an inducer like IPTG.
 - Optionally, lower the temperature (e.g., to 30°C) after induction to improve protein folding and reduce metabolic stress.
 - Continue the fed-batch cultivation, monitoring cell density, glucose concentration, and **2-hydroxyadipic acid** production.
- Sampling and Analysis:
 - Periodically take samples from the bioreactor to measure OD600, glucose concentration (e.g., using a YSI analyzer or HPLC), and **2-hydroxyadipic acid** concentration (e.g., by HPLC or GC-MS).

Protocol 2: Quantification of 2-Hydroxyadipic Acid by HPLC

- Sample Preparation:
 - Centrifuge the fermentation broth sample to pellet the cells.
 - Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.
- HPLC Analysis:
 - Column: A suitable column for organic acid analysis, such as a C18 reverse-phase column or an ion-exchange column.

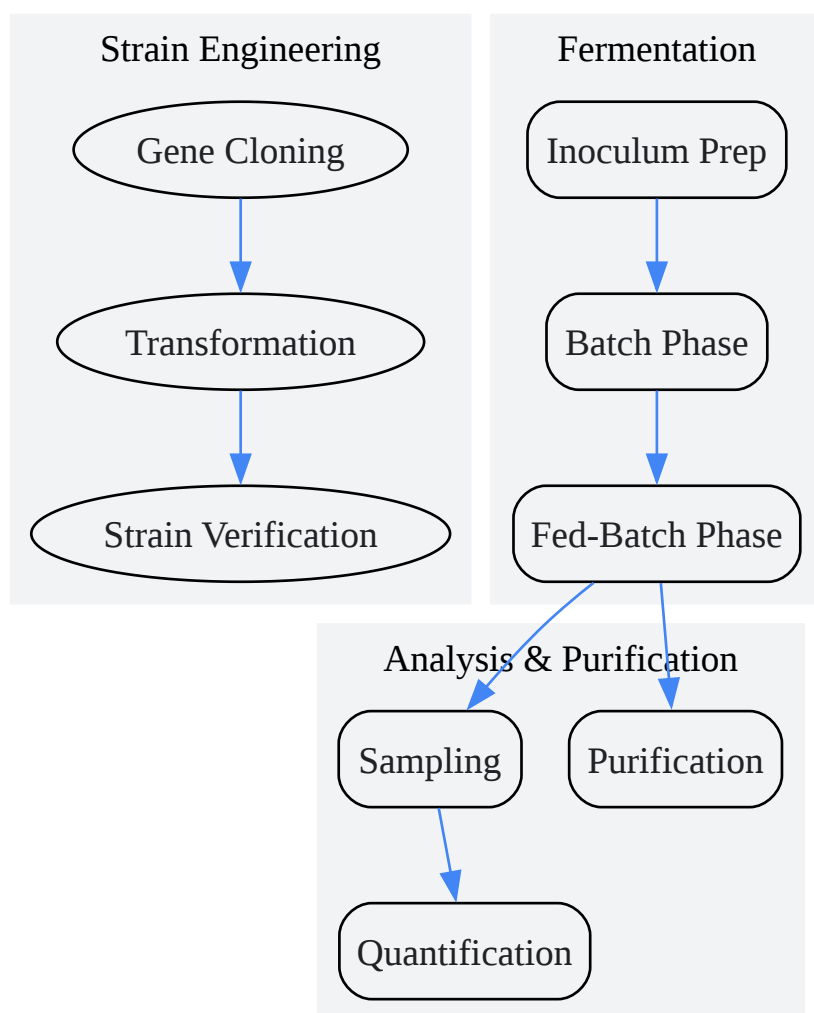
- Mobile Phase: An acidic mobile phase, for example, a dilute solution of sulfuric acid (e.g., 5 mM H₂SO₄) in water.
- Flow Rate: Typically 0.5-1.0 mL/min.
- Column Temperature: Maintained at a constant temperature (e.g., 40-60°C).
- Detection: Refractive Index (RI) detector or UV detector at a low wavelength (e.g., 210 nm).
- Standard Curve: Prepare a standard curve using known concentrations of pure **2-hydroxyadipic acid** to quantify the concentration in the samples.

Visualizations



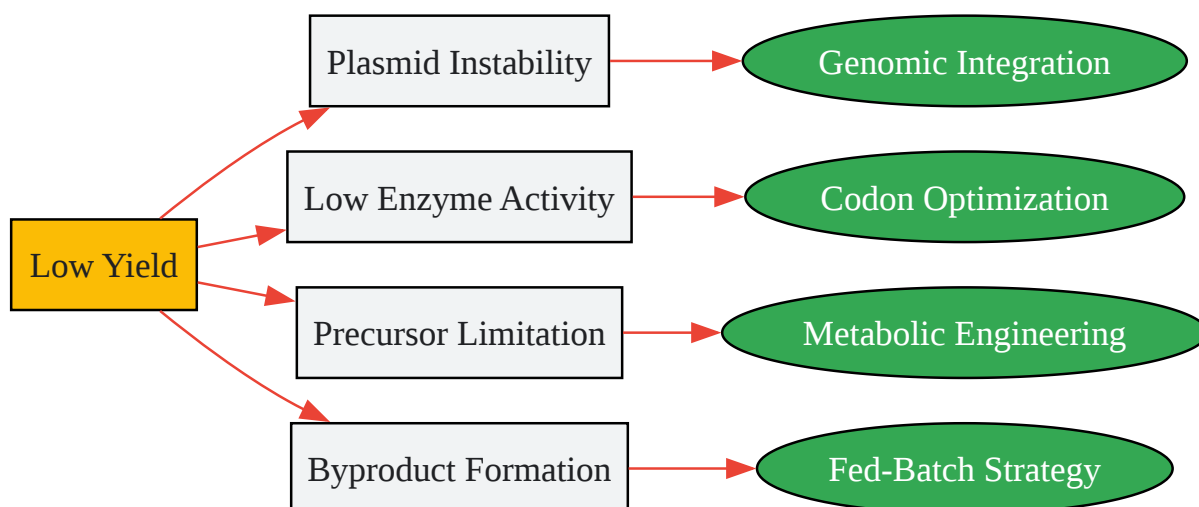
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Caption: Biosynthetic pathway of **2-hydroxyadipic acid** from glucose.



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Caption: Experimental workflow for **2-hydroxyadipic acid** production.



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Caption: Troubleshooting logic for low **2-hydroxyadipic acid** yield.

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